Unii-njb3fnk33C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Unii-njb3fnk33C is a chemical compound known for its potential use in scientific research. This compound is widely used in the laboratory setting due to its unique properties and ability to synthesize in a controlled manner. In

Wissenschaftliche Forschungsanwendungen

Quality and Safety Assurance in Drug Development

Palbociclib Impurity 025 is used in the development of selective methods for the determination of any impurities contained in drugs . This is significantly important to ensure the quality and safety of drugs . For instance, a reliable reversed-phase HPLC method for the separation and determination of eight potential impurities was developed and validated .

Breast Cancer Treatment

Palbociclib is the first U.S. Food and Drug Administration-approved cyclin-dependent kinase inhibitor indicated in combination with letrozole for the treatment of breast cancer . The presence of impurities like Palbociclib Impurity 025 can affect the efficacy of the drug, hence the need for their identification and characterization .

Nasopharyngeal Carcinoma (NPC) Treatment

Research has been conducted to evaluate the therapeutic efficacy of a specific CDK4/6 inhibitor, palbociclib, and its compatibility with other chemotherapeutic drugs for the treatment of NPC . The study used newly established xenograft models and cell lines derived from primary, recurrent, and metastatic NPC .

Drug Resistance Study

Studies have been conducted to evaluate the efficacy of palbociclib treatment against cisplatin-resistant NPC cells . This helps in understanding the mechanisms of drug resistance and finding ways to overcome it .

Combination Therapy

Concurrent treatment with palbociclib and suberanilohydroxamic acid (SAHA) has been found to synergistically promote NPC cell death both in vitro and in vivo . This combination also further inhibited tumor growth by inducing autophagy-associated cell death .

Design and Synthesis of Novel Palbociclib Derivatives

Based on the successful development of double target inhibitors, three novel palbociclib derivatives were designed and synthesized from Palbociclib and 10-HCPT . Their biological activities were investigated, providing a foundation for the development of more effective drugs .

Wirkmechanismus

Target of Action

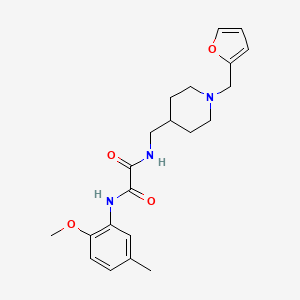

Palbociclib Impurity 025, also known as NJB3FNK33C or Unii-njb3fnk33C, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) . These kinases are key regulators of the cell cycle, playing a pivotal role in cell growth . The primary targets of Palbociclib Impurity 025 are therefore CDK4 and CDK6 .

Mode of Action

The main mechanism of action of Palbociclib Impurity 025 is to induce cell cycle arrest and senescence on responsive cells . By inhibiting CDK4/6, Palbociclib Impurity 025 blocks the progression of the cell cycle from the G1 to the S phase, which results in cancer cell death .

Biochemical Pathways

The inhibition of CDK4/6 by Palbociclib Impurity 025 affects the cell cycle machinery, specifically the G1-S transition . This results in the disruption of the cell cycle and the induction of cellular senescence . The downstream effects of this include a decrease in cellular proliferation, which is particularly relevant in the context of cancer treatment .

Result of Action

The molecular and cellular effects of Palbociclib Impurity 025’s action include the induction of cell cycle arrest and senescence . This leads to a decrease in cellular proliferation, which can result in the death of cancer cells . High exposure to Palbociclib Impurity 025 is associated with an increased risk of neutropenia .

Action Environment

The action, efficacy, and stability of Palbociclib Impurity 025 can be influenced by various environmental factors. For instance, strong modulators of cytochrome P450 3A4 can dramatically affect the exposure of Palbociclib Impurity 025 . Furthermore, the compound’s action can be affected by the physiological environment, such as the presence of certain biomarkers or the state of the cell cycle .

Eigenschaften

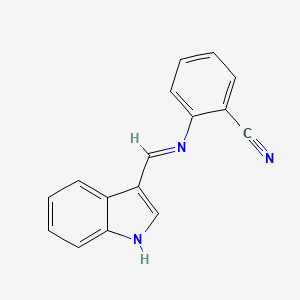

IUPAC Name |

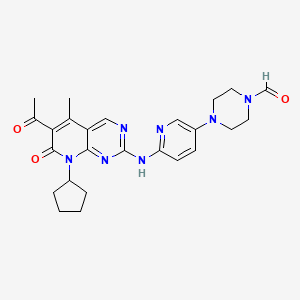

4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazine-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O3/c1-16-20-14-27-25(28-21-8-7-19(13-26-21)31-11-9-30(15-33)10-12-31)29-23(20)32(18-5-3-4-6-18)24(35)22(16)17(2)34/h7-8,13-15,18H,3-6,9-12H2,1-2H3,(H,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVICSWHDXLNVAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2174002-16-3 |

Source

|

| Record name | Palbociclib N-formyl impurity | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2174002163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PALBOCICLIB N-FORMYL IMPURITY | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJB3FNK33C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2608631.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B2608634.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2608636.png)

![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)

![N-(2-ethylphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2608640.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2608648.png)